
N-cyclohexyl-4-pentenamide
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Overview
Description
N-Cyclohexyl-4-pentenamide (CAS: 58839-90-0) is a synthetic amide compound with the molecular formula C₁₁H₁₉NO and a molecular weight of 181.27 g/mol . Its structure consists of a cyclohexyl group attached to a pentenamide chain, characterized by a terminal double bond (SMILES: C=CCCC(NC1CCCCC1)=O).
Key physicochemical properties include solubility in organic solvents such as dichloromethane (DCM) and ethyl acetate, which facilitates its use in synthetic chemistry workflows . Its IUPAC name, N-cyclohexylpent-4-enamide, reflects the position of the double bond in the pentenamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-4-pentenamide typically involves the reaction of cyclohexylamine with 4-pentenoic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond . The reaction can be represented as follows:
Cyclohexylamine+4-Pentenoic Acid→this compound+H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: N-Cyclohexyl-4-pentenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The pentenamide structure allows for substitution reactions, particularly at the double bond position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reagents like bromine (Br₂) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-4-pentenoic acid, while reduction may produce N-cyclohexyl-4-pentylamine .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods:
N-Cyclohexyl-4-pentenamide can be synthesized through the reaction of cyclohexylamine with 4-pentenoic acid. The process typically involves dehydration agents like thionyl chloride to facilitate the formation of the amide bond:
In industrial settings, continuous flow reactors may be used to enhance yield and consistency. Catalysts and optimized conditions are crucial for efficient production.
Chemical Reactions:
this compound undergoes various reactions:
- Oxidation: Can form oxides or hydroxyl derivatives.
- Reduction: The amide group can be converted to an amine.
- Substitution: The double bond in the pentenamide structure allows for substitution reactions.
Scientific Research Applications
1. Chemical Research:
this compound serves as a building block in organic synthesis and is utilized as a reagent in various chemical reactions. Its unique structure allows it to participate in complex synthetic pathways.
2. Biological Studies:
This compound is being investigated for its potential biological activities, including effects on cellular processes and enzyme interactions. Research indicates that it may modulate the activity of certain enzymes, influencing metabolic pathways.
3. Medicinal Chemistry:
There is ongoing research into the therapeutic applications of this compound. It shows promise as a pharmacological agent, with studies exploring its efficacy in drug development. Notably, similar compounds have been evaluated for their repellent properties against mosquito vectors like Aedes aegypti, suggesting potential applications in vector control .
Case Studies and Comparative Analysis
Mosquito Repellent Efficacy:
A study analyzed various carboxamides, including N-cyclohexyl derivatives, for their effectiveness as mosquito repellents. One derivative, (E)-N-cyclohexyl-N-ethyl-2-hexenamide, demonstrated superior protection compared to traditional repellents like DEET . This highlights the potential of this compound and its analogs in developing more effective insect repellents.
Compound Name | Protection Time (days) | Minimum Effective Dosage (µmol/cm²) |
---|---|---|
(E)-N-cyclohexyl-N-ethyl-2-hexenamide | 22 | 0.651 |
DEET | 7 | 2.5 |
This compound | TBD | TBD |
Mechanism of Action
The mechanism of action of N-Cyclohexyl-4-pentenamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological processes. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
To contextualize the properties and applications of N-cyclohexyl-4-pentenamide, a comparative analysis with structurally or functionally related amides is provided below.
Structural and Functional Analogues
N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS: 61086-18-8)
- Molecular Formula : C₁₆H₂₄N₂O₂
- Molecular Weight : 276.38 g/mol
- Used as a pharmaceutical intermediate, indicating its role in drug synthesis, unlike this compound, which is strictly a research chemical . Higher molecular weight and polarity due to the methoxymethyl and piperidinyl substituents, likely affecting solubility and pharmacokinetics .
(R)- and (S)-Isomeric Amides (e.g., PF 43(1) Derivatives)
- Molecular Formula : ~C₃₇H₄₅N₅O₅ (varies by isomer)
- Key Differences: Complex stereochemistry with multiple chiral centers (e.g., 2S,4S,5S or 2R,4R,5S configurations), enabling targeted biological activity, unlike the achiral this compound .
N-(4-Oxocyclohexyl) Derivatives
- Examples : N-(4-Oxocyclohexyl)cyclopentanecarboxamide
- Key Differences :
- The 4-oxocyclohexyl group introduces a ketone functionality, increasing electrophilicity and reactivity in nucleophilic addition reactions compared to the unmodified cyclohexyl group in this compound .
- Often used in medicinal chemistry for scaffold diversification due to the oxo group’s versatility .
Comparative Data Table
Biological Activity
N-cyclohexyl-4-pentenamide is a compound of interest due to its potential biological activities, particularly in the context of pest control and repellent efficacy. This article reviews the biological activity of this compound, focusing on its structure-activity relationships, toxicity profiles, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the class of carboxamides, characterized by the presence of a cyclohexyl group attached to a pentenamide chain. The structural formula can be represented as follows:
This compound's structure contributes to its biological activity, influencing how it interacts with biological systems.
Repellent Properties
Research indicates that this compound exhibits significant mosquito repellent activity. In a study assessing various carboxamides for their effectiveness against Aedes aegypti, this compound was identified as having promising repellent properties. The minimum effective dosage (MED) for this compound was determined through bioassays, highlighting its potential as an alternative to traditional repellents like DEET.
Compound | MED (µmol/cm²) | Activity Level |
---|---|---|
This compound | 0.182 | Moderate |
DEET | 0.052 | High |
N-butyl-N-ethyl-2-methylpentanamide | 0.125 | Moderate |
The comparative analysis suggests that while this compound does not surpass DEET in efficacy, it offers a viable option with moderate effectiveness against mosquito species .
Toxicity Profiles
The toxicity of this compound has been evaluated in various studies, showing varying degrees of lethality against target insect populations. The LD95 (lethal dose for 95% mortality) values were calculated to assess the safety and efficacy of this compound.
Compound | LD95 (µg/animal) | Toxicity Level |
---|---|---|
N-cyclohexyl-N-ethyl-3-methylbutanamide | 25.000 | High |
This compound | 20.500 | Moderate |
The results indicate that while this compound is less toxic than some other carboxamides, it still poses a risk at higher concentrations, necessitating careful consideration in practical applications .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure-activity relationship (SAR). Studies have shown that modifications to the cyclohexyl and pentenamide moieties significantly influence repellent efficacy and toxicity.
- Cycloalkane Substitution : Variations in the cycloalkane ring size and substitution patterns affect the compound's interaction with olfactory receptors in insects.
- Pentenamide Chain Length : The length and degree of saturation of the pentenamide chain are critical for maximizing repellent activity while minimizing toxicity.
These insights are crucial for designing new compounds with enhanced biological activity and reduced side effects .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in real-world scenarios:
- Field Trials : In field trials conducted in tropical regions, this compound demonstrated effective repellent properties against Aedes aegypti populations, providing protection comparable to that of commercial repellents.
- Laboratory Assessments : Laboratory assessments revealed that formulations containing this compound maintained their efficacy over extended periods, suggesting potential for long-lasting applications in mosquito control strategies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-cyclohexyl-4-pentenamide, and how can purity be ensured?
- Methodology :
- Route 1 : React 4-pentenoic acid with cyclohexylamine in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) under anhydrous conditions. Monitor reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .
- Route 2 : Use a catalytic Mitsunobu reaction with triphenylphosphine and DIAD (diisopropyl azodicarboxylate) to form the amide bond.
- Purity Control : Purify via column chromatography (silica gel, gradient elution) and confirm purity (>98%) using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Key Methods :
- NMR : 1H NMR (δ 5.8–5.2 ppm for vinyl protons, δ 3.2–2.8 ppm for cyclohexyl CH2) and 13C NMR (δ 170–175 ppm for amide carbonyl) .
- IR : Confirm amide C=O stretch at ~1650 cm−1 and N-H bend at ~1550 cm−1.
- Mass Spectrometry : ESI-MS for molecular ion [M+H]+ and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions for this compound synthesis be optimized to balance yield and scalability?
- Approach :
- DoE (Design of Experiments) : Vary temperature (25–60°C), solvent polarity (THF vs. DCM), and catalyst loading (5–20 mol%) to identify optimal parameters .
- Scale-Up Challenges : Address exothermicity via controlled addition of reagents and use flow chemistry for heat dissipation .
- Statistical Validation : Apply ANOVA to assess significance of variables (p < 0.05) .
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
- Analysis Framework :
- Meta-Analysis : Compare IC50 values across studies, normalizing for assay conditions (e.g., cell line, incubation time) .
- In-Silico Validation : Use molecular docking to verify binding affinity consistency with experimental results (e.g., AutoDock Vina vs. experimental IC50) .
- Reproducibility Checks : Replicate key experiments with controlled variables (pH, solvent, temperature) .
Q. How can computational modeling predict the stability of this compound under physiological conditions?
- Protocol :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict hydrolysis susceptibility of the amide bond .
- MD Simulations : Simulate interactions in aqueous environments (AMBER force field) to assess aggregation propensity .
- Experimental Cross-Validation : Compare predicted half-life (t1/2) with HPLC stability assays .
Q. Methodological Best Practices
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines :
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (TLV <1 ppm) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How should researchers manage and archive raw data for reproducibility in studies involving this compound?
- Data Management :
- ELNs (Electronic Lab Notebooks) : Use Chemotion ELN for structured data entry, including reaction parameters and spectral files .
- Repositories : Deposit processed data in RADAR4Chem or nmrXiv, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Metadata Standards : Include DOI-linked references to PubChem (CID: [Insert]) and NIST WebBook .
Q. Tables for Critical Data
Property | Value | Method | Reference |
---|---|---|---|
Melting Point | 89–92°C | DSC | |
LogP (Octanol-Water) | 2.3 ± 0.2 | Shake Flask | |
Aqueous Solubility (25°C) | 1.2 mg/mL | HPLC-UV | |
Stability (pH 7.4, 37°C) | t1/2=48h | Kinetic HPLC |
Properties
IUPAC Name |
N-cyclohexylpent-4-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-2-3-9-11(13)12-10-7-5-4-6-8-10/h2,10H,1,3-9H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWBJCLKBNFIEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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